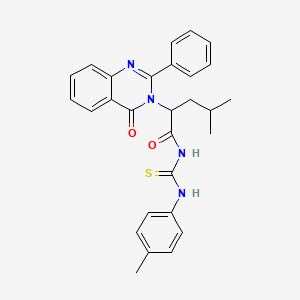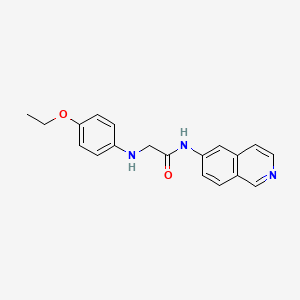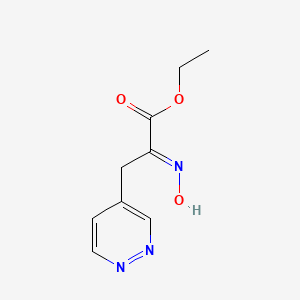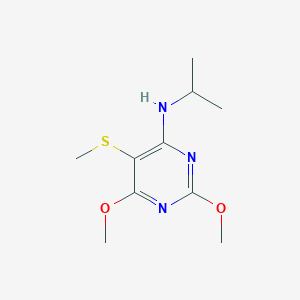
2,6-Dimethoxy-5-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes isopropyl, dimethoxy, and methylthio groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxypyrimidine with isopropylamine and methylthiol under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of inflammatory mediators or viral replication enzymes, thereby exerting its anti-inflammatory or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- N-(5-Chloro-2-pyrimidinyl)-N-(4-piperidinyl)amine
Uniqueness
N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both isopropyl and methylthio groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
89587-76-8 |
|---|---|
Molecular Formula |
C10H17N3O2S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2,6-dimethoxy-5-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3O2S/c1-6(2)11-8-7(16-5)9(14-3)13-10(12-8)15-4/h6H,1-5H3,(H,11,12,13) |
InChI Key |
CFDRFUMNFDSXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=NC(=N1)OC)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


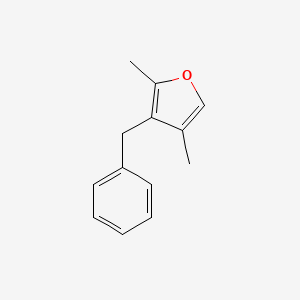
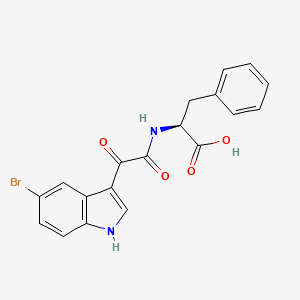

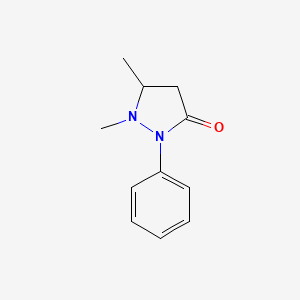
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)
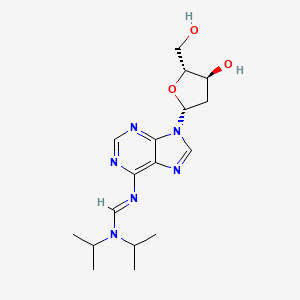
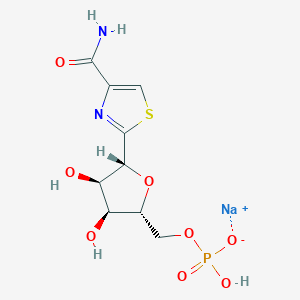
![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)
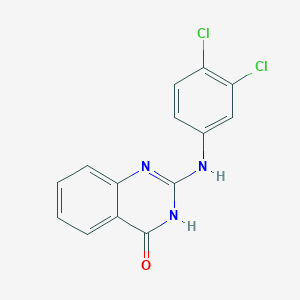
![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)
